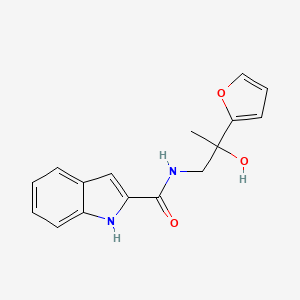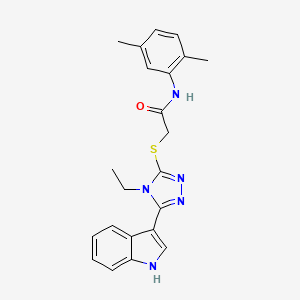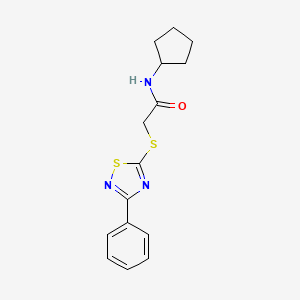
N-cyclopentyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide” is a compound that contains a thiadiazole ring . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopentyl group, a thiadiazole ring, and an acetamide group . The molecular formula is C15H17N3OS2 and the molecular weight is 319.44 .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
N-cyclopentyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide and its analogs have been investigated for their potential anticancer properties. For instance, a study on the synthesis, molecular modeling, and anticancer screening of some new imidazothiadiazole analogs revealed that derivatives exhibited potent cytotoxic results against breast cancer cell lines, underscoring their potential as cancer therapeutics. These findings were supported by docking studies and DFT calculations, which provided insights into their chemical reactivity descriptors and structural features (Abu-Melha, 2021). Similarly, research on 5-methyl-4-phenyl thiazole derivatives as anticancer agents demonstrated that certain compounds showed high selectivity and potent anticancer activity against human lung adenocarcinoma cells, with one derivative in particular exhibiting a significant apoptosis percentage (Evren et al., 2019).
Antitumor Evaluation
Further studies have delved into the antitumor potential of related compounds. A notable investigation into new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings found considerable anticancer activity against various cancer cell lines, highlighting the therapeutic promise of these compounds (Yurttaş et al., 2015). Another study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, revealing that some analogs retained the potency of BPTES and demonstrated significant antitumor activity in vitro and in mouse models (Shukla et al., 2012).
Antimicrobial and Insecticidal Properties
Moreover, compounds incorporating the thiadiazole moiety have been explored for their antimicrobial and insecticidal properties. Research on novel thiadiazole, pyridone, and other heterocyclic derivatives bearing a biologically active sulfonamide moiety demonstrated promising antimicrobial activity, which could inform the development of new antimicrobial agents (Darwish et al., 2014). Additionally, a study on innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, found that certain derivatives exhibited significant insecticidal activity, suggesting potential applications in pest control (Fadda et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Thiadiazole derivatives, including “N-cyclopentyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide”, have shown promising potential in the field of medicinal chemistry, particularly as antitumor agents . Future research could focus on further exploring the therapeutic potential of these compounds, optimizing their synthesis, and investigating their mechanism of action in more detail.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c19-13(16-12-8-4-5-9-12)10-20-15-17-14(18-21-15)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHKMZDBZWBNSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397355.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2397357.png)
![ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2397359.png)
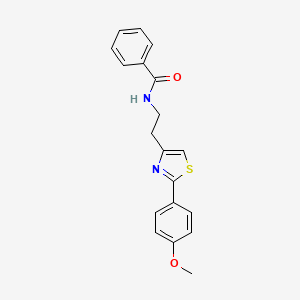
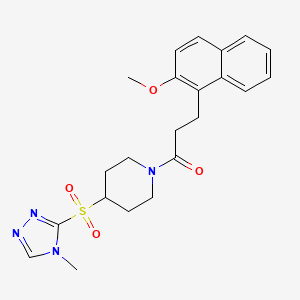
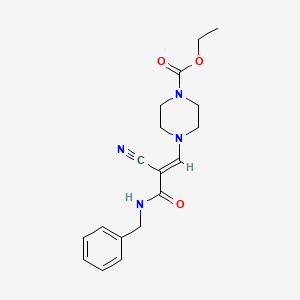


![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397368.png)
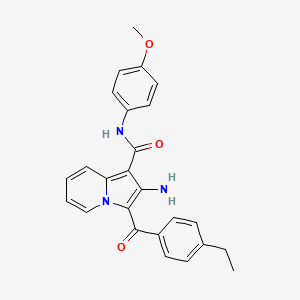
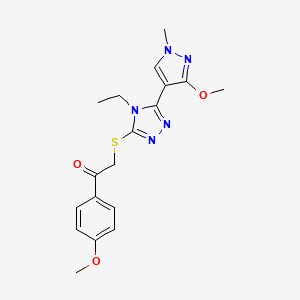
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)
